molecular formula C17H15NO2S B14120563 1-Tosyl-5-vinyl-1H-indole

1-Tosyl-5-vinyl-1H-indole

Cat. No.: B14120563
M. Wt: 297.4 g/mol
InChI Key: XMLKQEYVDDZWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tosyl-5-vinyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities and are used in various fields such as chemistry, biology, and medicine . The tosyl group in this compound provides stability and reactivity, making it a valuable compound for synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tosyl-5-vinyl-1H-indole can be synthesized through various methods. One common approach involves the reaction of 5-vinyl-1H-indole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Tosyl-5-vinyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Tosyl-5-vinyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Tosyl-5-vinyl-1H-indole involves its interaction with various molecular targets and pathways. The tosyl group can enhance the compound’s reactivity, allowing it to interact with enzymes and receptors in biological systems. The vinyl group can participate in addition reactions, forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tosyl-5-vinyl-1H-indole is unique due to the presence of both the tosyl and vinyl groups, which provide a balance of stability and reactivity. This makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

5-ethenyl-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C17H15NO2S/c1-3-14-6-9-17-15(12-14)10-11-18(17)21(19,20)16-7-4-13(2)5-8-16/h3-12H,1H2,2H3

InChI Key

XMLKQEYVDDZWBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.